molecular formula C13H20ClNO B1454175 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride CAS No. 1311313-92-4

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride

Cat. No.: B1454175
CAS No.: 1311313-92-4
M. Wt: 241.76 g/mol
InChI Key: JTJJPLNQBDVKLR-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran, which is a heterocyclic compound . It has a benzofuran ring attached to a propylamine group. The benzofuran ring is substituted with two methyl groups at the 2nd position, making it a 2,2-dimethyl-2,3-dihydro-1-benzofuran .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO . It consists of a benzofuran ring, which is a fused ring system made up of a benzene ring and a furan ring . The benzofuran ring in this compound is substituted with two methyl groups at the 2nd position, and it’s attached to a propylamine group .

Scientific Research Applications

Chemical Synthesis and Compound Libraries

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride serves as a building block in chemical synthesis. It has been utilized in alkylation and ring closure reactions to generate structurally diverse compound libraries. These libraries are crucial for drug discovery and development processes. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, was used to synthesize a variety of compounds including dithiocarbamates, thioethers, and various NH-azoles by undergoing different alkylation and ring closure reactions (Roman, 2013).

Pharmacological Research

In pharmacological research, derivatives of this compound are synthesized and evaluated for potential medicinal properties. For instance, a series of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol were prepared and analyzed through spectroscopic methods. These derivatives were anticipated to exhibit β-adrenolytic and/or anxiolytic activity, underscoring the compound's relevance in therapeutic research (Kossakowski, Hejchman, & Wolska, 2002).

Biochemical Studies

In biochemical studies, the compound and its derivatives are investigated for their interaction with biological systems. For instance, a study revealed the synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as benzofuro[2,3-b]benzofuran-2,9-dicarboxyl-bis-phenyl ester-4,4′-dicarboxylic acid. These compounds, related to this compound, have potential applications in the development of high-performance materials due to their excellent thermal stability and other desirable properties (Banihashemi & Toiserkani, 2004).

Biochemical Analysis

Biochemical Properties

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it a critical aspect of its biochemical analysis .

Properties

IUPAC Name

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJJPLNQBDVKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-92-4
Record name 5-Benzofuranmethanamine, α-ethyl-2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride

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